N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 899960-72-6
VCID: VC6021545
InChI: InChI=1S/C24H27N3O2/c1-4-29-21-11-8-19(9-12-21)23-22-6-5-13-26(22)14-15-27(23)24(28)25-20-10-7-17(2)18(3)16-20/h5-13,16,23H,4,14-15H2,1-3H3,(H,25,28)
SMILES: CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)C)C
Molecular Formula: C24H27N3O2
Molecular Weight: 389.499

N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

CAS No.: 899960-72-6

Cat. No.: VC6021545

Molecular Formula: C24H27N3O2

Molecular Weight: 389.499

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide - 899960-72-6

Specification

CAS No. 899960-72-6
Molecular Formula C24H27N3O2
Molecular Weight 389.499
IUPAC Name N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Standard InChI InChI=1S/C24H27N3O2/c1-4-29-21-11-8-19(9-12-21)23-22-6-5-13-26(22)14-15-27(23)24(28)25-20-10-7-17(2)18(3)16-20/h5-13,16,23H,4,14-15H2,1-3H3,(H,25,28)
Standard InChI Key CZLRZDQJTOOXIO-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)C)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a pyrrolo[1,2-a]pyrazine core, a bicyclic structure comprising a pyrrole ring fused to a pyrazine ring. The 4-ethoxyphenyl group is attached to the nitrogen atom at position 1 of the pyrrolo[1,2-a]pyrazine system, while the 3,4-dimethylphenyl carboxamide group is bonded to position 2. This arrangement creates a planar aromatic system with electron-donating substituents (ethoxy and methyl groups) that influence electronic distribution and molecular interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₄H₂₇N₃O₂
Molecular Weight389.499 g/mol
IUPAC NameN-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
SMILESCCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)C)C
InChIKeyCZLRZDQJTOOXIO-UHFFFAOYSA-N

Physicochemical Characteristics

The ethoxy group (-OCH₂CH₃) enhances lipophilicity, potentially improving membrane permeability, while the carboxamide moiety (-CONH-) facilitates hydrogen bonding with biological targets. Despite these features, solubility data remain unreported, suggesting challenges in aqueous formulation.

Synthesis and Optimization

Reaction Pathways

Synthesis involves sequential steps:

  • Core Formation: Cyclization of pyrrole and pyrazine precursors under acidic or basic conditions to construct the pyrrolo[1,2-a]pyrazine scaffold.

  • Substituent Introduction: Electrophilic aromatic substitution or Ullmann coupling attaches the 4-ethoxyphenyl group to the nitrogen atom.

  • Amide Bond Formation: Coupling the carboxylic acid derivative of the pyrrolopyrazine core with 3,4-dimethylaniline using carbodiimide reagents.

Table 2: Comparison with Structural Analogs

CompoundMolecular Weight (g/mol)Key Substituents
Target Compound389.4994-ethoxyphenyl, 3,4-dimethylphenyl
N-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)375.54-methoxyphenyl
N-(3,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl)421.53,4-dimethoxyphenyl

Yield optimization remains critical, with reaction parameters such as temperature, solvent polarity, and catalyst selection requiring meticulous adjustment. For instance, lithium aluminum hydride (LiAlH₄) may reduce intermediate carbonyl groups, while potassium permanganate (KMnO₄) could oxidize specific functional groups.

Biological Activities and Mechanisms

Kinase Inhibition

Pyrrolopyrazine derivatives are known to inhibit kinases, enzymes pivotal in signal transduction pathways. The target compound’s planar structure likely facilitates ATP-binding site occlusion in kinase domains, disrupting phosphorylation events. For example, analogous compounds exhibit IC₅₀ values in the nanomolar range against tyrosine kinases implicated in cancer progression.

Receptor Interactions

The carboxamide group may engage in hydrogen bonding with serine/threonine residues in G-protein-coupled receptors (GPCRs), modulating downstream signaling cascades. Molecular docking studies hypothesize affinity for serotonin receptors, though experimental validation is pending.

Table 3: Hypothesized Therapeutic Targets

Target ClassPotential IndicationsMechanism
Tyrosine KinasesOncologyATP-competitive inhibition
GPCRsNeurodegenerative disordersAllosteric modulation
Cyclooxygenase-2InflammationProstaglandin suppression

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR spectra typically show:

  • Aromatic Protons: Multiplets between δ 6.8–7.4 ppm for phenyl groups.

  • Ethoxy Group: A triplet at δ 1.4 ppm (-CH₂CH₃) and a quartet at δ 3.9 ppm (-OCH₂-).

  • Methyl Groups: Singlets near δ 2.2 ppm for the 3,4-dimethylphenyl substituents.

Infrared Spectroscopy (IR)

  • Amide C=O Stretch: Strong absorption at ~1650 cm⁻¹.

  • Aromatic C-H Stretch: Peaks near 3050 cm⁻¹.

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